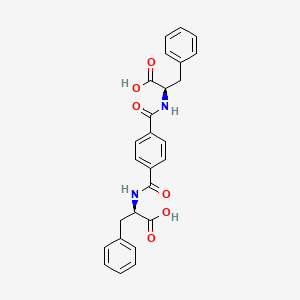
(2R,2'R)-2,2'-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) is a complex organic compound characterized by its unique structure, which includes a terephthaloyl core linked to two 3-phenylpropanoic acid moieties through azanediyl bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) typically involves the following steps:
Formation of the Terephthaloyl Core: This step involves the reaction of terephthalic acid with a suitable amine to form the terephthaloyl bis(amide).
Attachment of 3-Phenylpropanoic Acid Moieties: The terephthaloyl bis(amide) is then reacted with 3-phenylpropanoic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: An alanine derivative with similar structural features.
®-(-)-2-Phenylpropionic acid: A simpler compound with a related phenylpropanoic acid moiety.
Uniqueness
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) is unique due to its terephthaloyl core and azanediyl bridges, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C26H24N2O6 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(2R)-2-[[4-[[(1R)-1-carboxy-2-phenylethyl]carbamoyl]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H24N2O6/c29-23(27-21(25(31)32)15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)24(30)28-22(26(33)34)16-18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/t21-,22-/m1/s1 |
Clave InChI |
MLSKRIBBXHNCJR-FGZHOGPDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


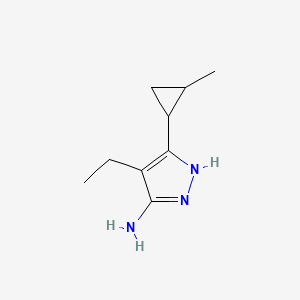
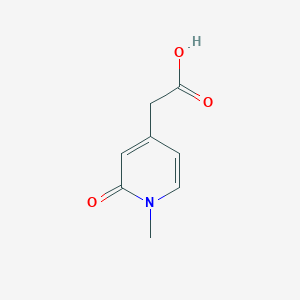

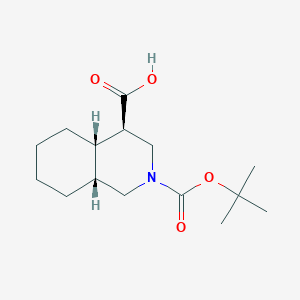

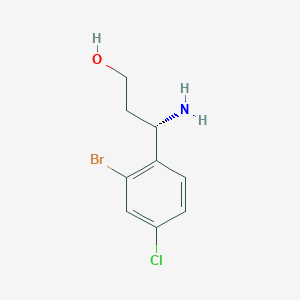

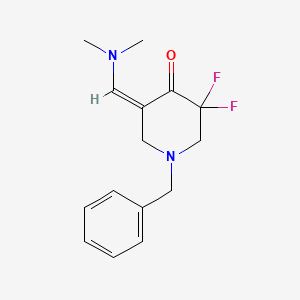
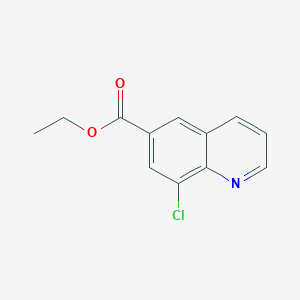
![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)




